![molecular formula C8H9N3 B13134115 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
2,4-Dimethyl-3h-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3h-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
The synthesis of 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with various carboxylic acid derivatives. The process often involves nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group and subsequent cyclization . Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
2,4-Dimethyl-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups in the precursor compounds is a key step in the synthesis.
Substitution: Nucleophilic substitution reactions are commonly employed in the synthesis of this compound.
Common reagents used in these reactions include sulfuryl chloride for oxidation and palladium on carbon for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes such as aromatase, thereby affecting hormone synthesis .
Comparison with Similar Compounds
2,4-Dimethyl-3h-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties.
Imidazo[1,5-a]pyridine: Used in various technological applications, such as optoelectronic devices and sensors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,4-dimethyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-8-7(3-4-9-5)10-6(2)11-8/h3-4H,1-2H3,(H,10,11) |
InChI Key |
DNMZEDQEYVJGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)


